molecular formula C15H19BN2O3 B15219001 3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

Cat. No.: B15219001
M. Wt: 286.14 g/mol
InChI Key: HUJFKGONOVVPLJ-UHFFFAOYSA-N
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Description

3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline: is a chemical compound with significant applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a cinnoline core substituted with a methoxy group and a boronate ester group, which imparts unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronate ester group to borane or other reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand or catalyst in various organic transformations.

Biology:

    Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.

Medicine:

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

Mechanism of Action

The mechanism of action of 3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can undergo transmetalation reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can act as an electron-donating group, influencing the reactivity of the cinnoline core .

Comparison with Similar Compounds

  • 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide

Uniqueness: 3-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is unique due to its specific substitution pattern, which imparts distinct reactivity and functionality compared to other similar compounds. The presence of both methoxy and boronate ester groups on the cinnoline core allows for versatile applications in various fields .

Properties

Molecular Formula

C15H19BN2O3

Molecular Weight

286.14 g/mol

IUPAC Name

3-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

InChI

InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-6-10-8-13(19-5)18-17-12(10)9-11/h6-9H,1-5H3

InChI Key

HUJFKGONOVVPLJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN=C(C=C3C=C2)OC

Origin of Product

United States

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